molecular formula C11H15NO4S B180604 Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate CAS No. 149587-72-4

Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Cat. No. B180604
M. Wt: 257.31 g/mol
InChI Key: JEMOHNKXRFEUDT-UHFFFAOYSA-N
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Patent
US08674118B2

Procedure details

In a 3 L 3 neck flask with a mechanical stirrer, DMAP (11.5 g, 0.10 mmol) was added to a solution of 3-amino-thiophene-2-carboxylic acid methyl ester (105 g, 0.95 mmol) and in pyridine (750 mL). A solution of (BOC)2O (222 g, 1.02 mol) in pyridine (750 mL) was slowly added to the previous solution while the temperature was kept between 20 and 25° C. The mixture was stirred under nitrogen for 20 h. The reaction mixture was evaporated to dryness then triturated in 500 mL of MeOH at rat for 3 h then 30 min at 0° C. The suspension was filtered on a Buchner funnel and washed with cold ethanol. The white solid was dried to afford 175 g (70%) of 3-tert-Butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester.
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
11.5 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH2:10])=[O:4].[O:11](C(OC(C)(C)C)=O)[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=O>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:11])=[O:4]

Inputs

Step One
Name
3
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
105 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1N
Name
Quantity
11.5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
750 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
222 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
750 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 20 and 25° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
then triturated in 500 mL of MeOH at rat for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The suspension was filtered on a Buchner funnel
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
The white solid was dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 71592%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.